molecular formula C15H23ClN2 B10882159 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine

Cat. No.: B10882159
M. Wt: 266.81 g/mol
InChI Key: XJPHSHBYRHYGFQ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a butan-2-yl group and a 2-chlorobenzyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine typically involves the reaction of 2-chlorobenzyl chloride with butan-2-ylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used, such as ethers or thioethers.

Scientific Research Applications

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine
  • 1-(Butan-2-yl)-4-(2-bromobenzyl)piperazine
  • 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine

Uniqueness

1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is unique due to the presence of the 2-chlorobenzyl group, which can impart specific chemical and biological properties

Properties

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

1-butan-2-yl-4-[(2-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C15H23ClN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16/h4-7,13H,3,8-12H2,1-2H3

InChI Key

XJPHSHBYRHYGFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2Cl

Origin of Product

United States

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